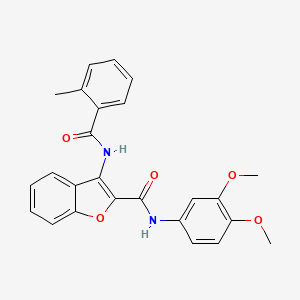

N-(3,4-dimethoxyphenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-3-[(2-methylbenzoyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5/c1-15-8-4-5-9-17(15)24(28)27-22-18-10-6-7-11-19(18)32-23(22)25(29)26-16-12-13-20(30-2)21(14-16)31-3/h4-14H,1-3H3,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRGSNYQOWLAEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethoxyphenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide (CAS Number: 888448-50-8) is a compound that has garnered attention for its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

The molecular formula of this compound is , with a molecular weight of 430.5 g/mol. The compound features a complex structure that may contribute to its biological effects.

| Property | Value |

|---|---|

| CAS Number | 888448-50-8 |

| Molecular Formula | C25H22N2O5 |

| Molecular Weight | 430.5 g/mol |

Antinociceptive Effects

Research indicates that compounds similar to this compound exhibit significant antinociceptive properties. For instance, a related compound, 2-(4-bromobenzoyl)-3-methyl-4,6-dimethoxy benzofuran (BMDB), demonstrated potent antinociceptive effects in various animal models. The study revealed that BMDB was significantly more effective than common analgesics such as aspirin and acetaminophen, particularly in spinal and supraspinal pain models .

The analgesic action of BMDB was not influenced by naloxone, indicating that its mechanism does not primarily involve opioid pathways. Instead, it appears to engage serotoninergic pathways for its effects . This suggests that this compound may share similar mechanisms of action.

Case Studies

- Antinociceptive Model : In a study involving various nociception models (e.g., acetic acid-induced abdominal constriction), compounds with structural similarities to this compound were administered via different routes (intraperitoneal and subcutaneous). Results indicated significant dose-dependent pain relief compared to control groups .

- Cancer Cell Line Study : A series of experiments were conducted using benzofuran derivatives on human cancer cell lines. The most effective compounds led to a reduction in cell viability and increased apoptosis markers compared to untreated controls . While specific data for this compound was not available, the findings support the exploration of this compound in cancer research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

*Estimated based on molecular formula (C₂₆H₂₄N₂O₅).

Pharmacological and Physicochemical Properties

- Electron-Withdrawing Substituents : The chloro-fluoro derivative (CAS 888451-03-4) may exhibit higher metabolic stability due to reduced oxidative susceptibility but could compromise solubility .

- Tacrine Hybrids () : Demonstrated dual cholinesterase inhibition and β-amyloid aggregation modulation, highlighting the benzofuran carboxamide scaffold’s versatility in multi-target drug design .

Structural Insights from Crystallography

While the target compound’s crystal structure is unreported, analogous compounds (e.g., –6) adopt monoclinic systems (space group P21/c) with hydrogen-bonding networks stabilizing the carboxamide and methoxy groups . Such data aid in predicting the target’s conformational stability and intermolecular interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.